synthesis and characterization of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine
synthesis and characterization of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine
Executive Summary: 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine is a pivotal bifunctional building block in contemporary medicinal chemistry and drug discovery. Its structure, featuring a synthetically versatile cyano group and a protected amine on a pyridine scaffold, makes it an invaluable intermediate for constructing complex heterocyclic systems. The cyano group can be elaborated into various functionalities, such as amides, tetrazoles, or amines, while the Boc-protected amine allows for controlled coupling reactions, particularly in the assembly of peptide mimetics and other targeted therapeutics.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, detailing the strategic rationale, step-by-step protocols, and rigorous characterization required to ensure its quality and suitability for advanced research applications.
Introduction
The pyridine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding contribute to favorable interactions with biological targets. The strategic functionalization of this core is key to modulating pharmacological activity. 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine (CAS No: 214472-06-7) emerges as a particularly useful derivative, offering two orthogonal reactive sites for sequential chemical modification.[2]
This document serves as a detailed guide for researchers and drug development professionals, outlining a robust and reproducible synthetic route. We will delve into the causality behind experimental choices, from the selection of the synthetic strategy to the specific reagents and conditions employed. Furthermore, we will present a complete workflow for the structural verification and purity assessment of the final product, ensuring a self-validating system of protocols that guarantees scientific integrity.
Strategic Approach: Retrosynthetic Analysis
The design of a successful synthesis hinges on a logical retrosynthetic analysis. The target molecule is disconnected into readily available starting materials. Our strategy is predicated on a three-step sequence that is both efficient and scalable, beginning with the commercially available 4-(aminomethyl)pyridine.
The chosen forward synthesis involves:
-
Protection: Installation of a tert-butoxycarbonyl (Boc) group onto the primary amine. This is a critical first step to prevent unwanted side reactions in subsequent steps, particularly during oxidation.
-
Activation: Oxidation of the pyridine nitrogen to form an N-oxide. This activates the pyridine ring, making the C2 position susceptible to nucleophilic attack.
-
Cyanation: Introduction of the cyano group at the C2 position via a modified Reissert-Henze reaction, followed by rearomatization.[3]
Synthesis and Purification Workflow
The following protocols are designed to be self-validating. Each step includes checkpoints and expected outcomes, ensuring that the material carried forward is of sufficient quality for the subsequent transformation.
Experimental Protocols
Step 1: Synthesis of tert-butyl (pyridin-4-ylmethyl)carbamate
This step protects the nucleophilic primary amine. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to scavenge the acidic byproducts without competing in the reaction.[4]
| Reagent/Material | M.W. | Amount | Moles |
| 4-(Aminomethyl)pyridine | 108.14 | 10.0 g | 92.5 mmol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 21.3 g | 97.1 mmol |
| Triethylamine (TEA) | 101.19 | 14.2 mL | 101.8 mmol |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
Dissolve 4-(aminomethyl)pyridine in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Add di-tert-butyl dicarbonate portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 100 mL of water. Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil that may solidify upon standing. The product is typically used in the next step without further purification.
Step 2: Synthesis of tert-butyl ((1-oxido-pyridin-4-yl)methyl)carbamate
N-oxidation increases the electron density of the pyridine ring, but more importantly, it activates the α-positions (C2/C6) for nucleophilic attack. meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective oxidizing agent for this purpose.
| Reagent/Material | M.W. | Amount | Moles |
| tert-butyl (pyridin-4-ylmethyl)carbamate | 208.26 | 19.2 g | 92.2 mmol |
| m-CPBA (77% max) | 172.57 | 22.8 g | ~101.4 mmol |
| Dichloromethane (DCM) | - | 250 mL | - |
Procedure:
-
Dissolve the crude product from Step 1 in 250 mL of dichloromethane.
-
Cool the solution to 0 °C.
-
Add m-CPBA in small portions over 30 minutes. An exotherm may be observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and filter to remove the meta-chlorobenzoic acid byproduct.
-
Wash the filtrate with 10% aqueous sodium sulfite solution (2 x 100 mL) to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide, typically as a solid.
Step 3: Synthesis of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine
This is the key bond-forming step. The N-oxide is activated by an agent (in modern procedures, trimethylsilyl cyanide, TMSCN, can act as both the activator and cyanide source in the presence of a non-nucleophilic base like DMAP) allowing for the addition of the cyanide nucleophile.[3]
| Reagent/Material | M.W. | Amount | Moles |
| tert-butyl ((1-oxido-pyridin-4-yl)methyl)carbamate | 224.26 | 20.6 g | 91.9 mmol |
| Trimethylsilyl cyanide (TMSCN) | 99.22 | 18.4 mL | 137.8 mmol |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1.12 g | 9.2 mmol |
| Acetonitrile | - | 200 mL | - |
Procedure:
-
Caution! TMSCN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the N-oxide from Step 2 and DMAP in 200 mL of acetonitrile.
-
Add TMSCN dropwise to the solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a stirred solution of saturated aqueous sodium bicarbonate (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and concentrated to yield 4-[(tert-butoxycarbonylamino)methyl]-2-cyanopyridine as a white to off-white solid.[2][5]
Characterization of the Final Product
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical and Analytical Data
| Parameter | Value | Source |
| Appearance | White to almost white powder/crystal | [2][5] |
| Molecular Formula | C₁₂H₁₅N₃O₂ | [2][6] |
| Molecular Weight | 233.27 g/mol | [2][6] |
| Melting Point | 118.0 - 122.0 °C | [5] |
| Purity (HPLC) | >98.0% | [2] |
Spectroscopic Analysis
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
δ ~ 8.7 ppm (d, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring. It is the most downfield aromatic proton due to its proximity to the electronegative nitrogen atom.
-
δ ~ 7.8 ppm (s, 1H): This singlet (or narrow doublet) is assigned to the proton at the C3 position.
-
δ ~ 7.5 ppm (d, 1H): This doublet corresponds to the proton at the C5 position.
-
δ ~ 5.1 ppm (br s, 1H): A broad singlet for the N-H proton of the carbamate.
-
δ ~ 4.4 ppm (d, 2H): A doublet for the methylene protons (-CH₂-), coupled to the N-H proton.
-
δ ~ 1.45 ppm (s, 9H): A large, sharp singlet integrating to nine protons, characteristic of the chemically equivalent methyl groups of the tert-butyl moiety.[7]
¹³C NMR Spectroscopy (101 MHz, CDCl₃):
-
δ ~ 155 ppm: Carbamate carbonyl carbon (C=O).[7]
-
δ ~ 151 ppm, 150 ppm, 133 ppm, 125 ppm, 122 ppm: Peaks corresponding to the five distinct carbons of the 2,4-disubstituted pyridine ring.
-
δ ~ 117 ppm: Cyano group carbon (-C≡N).
-
δ ~ 80 ppm: Quaternary carbon of the tert-butyl group.[7]
-
δ ~ 45 ppm: Methylene carbon (-CH₂-).
-
δ ~ 28 ppm: Methyl carbons of the tert-butyl group.[7]
FT-IR Spectroscopy (KBr):
-
~3350 cm⁻¹: N-H stretching vibration of the secondary amide (carbamate).[8]
-
~2980 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.
-
~2230 cm⁻¹: Sharp, medium intensity C≡N stretching vibration, confirming the presence of the cyano group.[9]
-
~1700 cm⁻¹: Strong, sharp C=O stretching vibration characteristic of the Boc protecting group.[7][10]
-
~1550 cm⁻¹ & ~1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.
Mass Spectrometry (ESI+):
-
m/z 234.1 [M+H]⁺: The protonated molecular ion, confirming the molecular weight.[6]
-
m/z 178.1 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group.[7]
-
m/z 134.1 [M-Boc+H]⁺: Loss of the entire Boc group (100 Da), resulting in the protonated 4-(aminomethyl)-2-cyanopyridine fragment.[7]
-
m/z 57.1 [C₄H₉]⁺: The stable tert-butyl cation, a hallmark fragmentation pattern for Boc-protected compounds.[7]
Safety and Handling
-
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Avoid breathing dust and use only in a well-ventilated area.
-
Reagents: Trimethylsilyl cyanide (TMSCN) is extremely toxic and volatile. It can release hydrogen cyanide gas upon contact with moisture or acids. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including gloves and safety glasses. Cyanide waste must be quenched and disposed of according to institutional safety protocols. m-CPBA is a strong oxidizing agent and can be shock-sensitive.
Conclusion
This guide has detailed a robust and reproducible three-step synthesis for the valuable building block 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine. The strategic choice of Boc protection followed by N-oxide activation and cyanation provides an efficient route from a simple, commercially available starting material. The comprehensive characterization workflow, employing a suite of modern analytical techniques, provides a self-validating system to ensure the high purity and structural integrity of the final product. Researchers and scientists in drug development can confidently apply this methodology to access high-quality material for the advancement of their discovery programs.
References
Click to expand
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- CymitQuimica. (n.d.). 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine.
- (n.d.). Supporting Information.
- Yamamoto, Y., et al. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ChemicalBook. (n.d.). 4-[(tert-butoxycarbonylamino)methyl]-2-cyanopyridine Chemical Properties.
- ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)....
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- PubChemLite. (n.d.). 4-[(tert-butoxycarbonylamino)methyl]-2-cyanopyridine (C12H15N3O2).
- ChemicalBook. (n.d.). 4-Cyanopyridine(100-48-1) 1H NMR spectrum.
- Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- Organic Syntheses. (n.d.). SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6.
- Vulcanchem. (n.d.). 3-(Boc-aminomethyl)-6-cyanopyridine for sale.
- Santa Cruz Biotechnology. (n.d.). 2-(Boc-amino)-4-cyanopyridine.
- Thieme. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(6), 993-997.
- TCI Chemicals. (n.d.). 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine.
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- PrepChem.com. (n.d.). Synthesis of 2-cyanopyridine.
- TCI Chemicals. (n.d.). 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine.
- Sinfoo Biotech. (n.d.). 4-(boc-aminomethyl)-2-cyanopyridine.
- Google Patents. (n.d.). US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
- ChemicalBook. (n.d.). 2-Cyanopyridine(100-70-9) 1H NMR.
- Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
Sources
- 1. 3-(Boc-aminomethyl)-6-cyanopyridine () for sale [vulcanchem.com]
- 2. 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine [cymitquimica.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[(tert-butoxycarbonylamino)methyl]-2-cyanopyridine CAS#: 214472-06-7 [amp.chemicalbook.com]
- 6. PubChemLite - 4-[(tert-butoxycarbonylamino)methyl]-2-cyanopyridine (C12H15N3O2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
